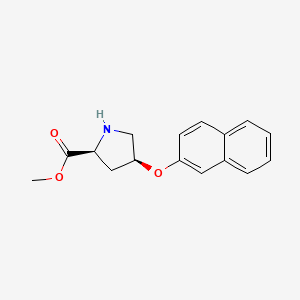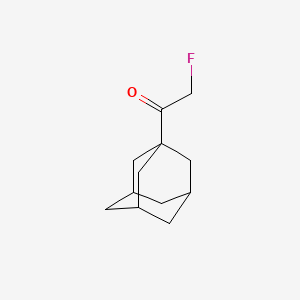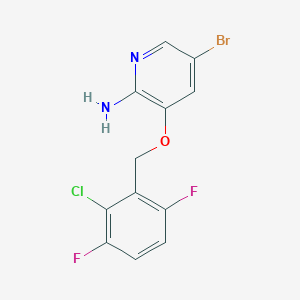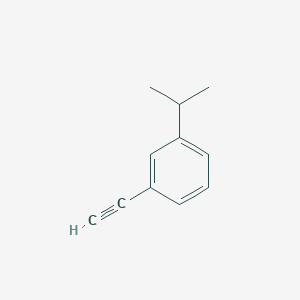
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
描述
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a benzyloxy group and a boronic ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
作用机制
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to participate in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
Boronic esters are known to be involved in a variety of chemical transformations, which can lead to the synthesis of complex organic molecules .
Action Environment
It’s known that the stability of boronic esters can be influenced by factors such as air and moisture .
生化分析
Biochemical Properties
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling reaction. The interaction between 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester and palladium catalysts involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Cellular Effects
The effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation. For instance, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester may result in toxic or adverse effects, such as cell death or tissue damage. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. The metabolic flux and levels of metabolites can be affected by the presence of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the boronic ester group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: Lacks the benzyloxy group.
Uniqueness
The presence of both the benzyloxy and boronic ester groups in 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine makes it unique. This dual functionality allows for diverse reactivity and applications, distinguishing it from similar compounds.
属性
IUPAC Name |
3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQADWBEACHUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B3153272.png)



![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)




![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)

